molecular formula C18H19NO5 B14263222 N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide CAS No. 138192-00-4

N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide

Cat. No.: B14263222
CAS No.: 138192-00-4
M. Wt: 329.3 g/mol
InChI Key: FTXRJIUTSLCIOJ-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.329 g/mol It is known for its unique structure, which includes a benzoyl group substituted with methoxy groups at the 2 and 4 positions, and an acetamide group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide typically involves the acylation of 3-methoxy-4-aminophenol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzoyl)acetamide
  • N-(2,4-Dimethoxyphenyl)acetamide
  • N-(3-Methoxyphenyl)acetamide

Uniqueness

N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide is unique due to the presence of both 2,4-dimethoxybenzoyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

138192-00-4

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

N-[4-(2,4-dimethoxybenzoyl)-3-methoxyphenyl]acetamide

InChI

InChI=1S/C18H19NO5/c1-11(20)19-12-5-7-14(16(9-12)23-3)18(21)15-8-6-13(22-2)10-17(15)24-4/h5-10H,1-4H3,(H,19,20)

InChI Key

FTXRJIUTSLCIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

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